molecular formula C9H11BrO B6157312 1-(bromomethyl)-4-(methoxymethyl)benzene CAS No. 95349-71-6

1-(bromomethyl)-4-(methoxymethyl)benzene

Cat. No.: B6157312
CAS No.: 95349-71-6
M. Wt: 215.1
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Description

1-(Bromomethyl)-4-(methoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a methoxymethyl group at the 1 and 4 positions, respectively. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-4-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(methoxymethyl)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the methyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with functional groups like alcohols, amines, or thiols.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Benzyl derivatives with hydrogen replacing the bromine atom.

Mechanism of Action

The mechanism by which 1-(bromomethyl)-4-(methoxymethyl)benzene exerts its effects involves the reactivity of its functional groups. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The methoxymethyl group can undergo oxidation or reduction, allowing for the formation of various derivatives with different chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)-2-(methoxymethyl)benzene
  • 1-(Bromomethyl)-3-(methoxymethyl)benzene
  • 1-(Bromomethyl)-4-(methoxy)benzene

Uniqueness

1-(Bromomethyl)-4-(methoxymethyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the 1,4-substitution pattern allows for distinct chemical behavior and applications in synthesis .

Properties

CAS No.

95349-71-6

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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